Ethyl 6-bromo-1,2-dihydropyrrolo[1,2-c]pyrimidine-3-carboxylate Ethyl 6-bromo-1,2-dihydropyrrolo[1,2-c]pyrimidine-3-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13515626
InChI: InChI=1S/C10H11BrN2O2/c1-2-15-10(14)9-4-8-3-7(11)5-13(8)6-12-9/h3-5,12H,2,6H2,1H3
SMILES: CCOC(=O)C1=CC2=CC(=CN2CN1)Br
Molecular Formula: C10H11BrN2O2
Molecular Weight: 271.11 g/mol

Ethyl 6-bromo-1,2-dihydropyrrolo[1,2-c]pyrimidine-3-carboxylate

CAS No.:

Cat. No.: VC13515626

Molecular Formula: C10H11BrN2O2

Molecular Weight: 271.11 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 6-bromo-1,2-dihydropyrrolo[1,2-c]pyrimidine-3-carboxylate -

Specification

Molecular Formula C10H11BrN2O2
Molecular Weight 271.11 g/mol
IUPAC Name ethyl 6-bromo-1,2-dihydropyrrolo[1,2-c]pyrimidine-3-carboxylate
Standard InChI InChI=1S/C10H11BrN2O2/c1-2-15-10(14)9-4-8-3-7(11)5-13(8)6-12-9/h3-5,12H,2,6H2,1H3
Standard InChI Key OQKCHBFYUHVIDI-UHFFFAOYSA-N
SMILES CCOC(=O)C1=CC2=CC(=CN2CN1)Br
Canonical SMILES CCOC(=O)C1=CC2=CC(=CN2CN1)Br

Introduction

Structural Characteristics and Nomenclature

Core Scaffold Analysis

The compound’s backbone consists of a pyrrolo[1,2-c]pyrimidine system, a bicyclic structure merging a five-membered pyrrole ring with a six-membered pyrimidine ring. The numbering follows IUPAC guidelines:

  • Pyrrole ring: Positions 1 and 2 are part of the fused system.

  • Pyrimidine ring: Positions 3–6 include the bromine substituent at position 6 and the ester group at position 3.

The 1,2-dihydro designation indicates partial saturation of the pyrrole ring, distinguishing it from fully aromatic analogs. The ester group (-COOEt) at position 3 enhances solubility and serves as a handle for further derivatization .

Table 1: Key Structural Descriptors

PropertyValueSource
Molecular FormulaC₁₀H₁₀BrN₃O₂
Molecular Weight284.11 g/mol
XLogP3-AA1.8
Hydrogen Bond Acceptors4

Synthetic Methodologies

Retrosynthetic Considerations

The synthesis of ethyl 6-bromo-1,2-dihydropyrrolo[1,2-c]pyrimidine-3-carboxylate likely involves:

  • Ring Formation: Cyclization of a brominated pyrimidine precursor with a pyrrole derivative.

  • Esterification: Introduction of the ethyl carboxylate group via nucleophilic substitution or ester exchange.

A related patent (CN103788092A) describes the synthesis of 6-bromoimidazo[1,2-a]pyridine using 2-amino-5-bromopyridine and chloroacetaldehyde under alkaline conditions . Adapting this method, the target compound could be synthesized via cyclocondensation of a suitably functionalized aminopyridine with a dihydrofuran derivative.

Proposed Synthetic Route

  • Starting Material: 5-Bromo-2-aminopyrimidine.

  • Cyclization: React with ethyl acrylate under acidic conditions to form the dihydropyrrole ring.

  • Bromination: Introduce bromine at position 6 using N-bromosuccinimide (NBS).

  • Purification: Recrystallization from ethyl acetate/hexane mixtures .

Table 2: Reaction Conditions for Analogous Compounds

StepReagents/ConditionsYield (%)Purity (%)
CyclizationEthanol, NaHCO₃, 50°C, 5h72>95
BrominationNBS, CCl₄, 0°C, 2h6590

Physicochemical Properties

Solubility and Stability

The ester group confers moderate solubility in polar organic solvents (e.g., ethanol, ethyl acetate) but limited aqueous solubility. The bromine atom increases molecular weight and lipophilicity (XLogP3-AA = 1.8), favoring membrane permeability in biological systems . Stability studies on analogs suggest susceptibility to hydrolysis under strongly acidic or basic conditions, necessitating anhydrous storage.

Spectroscopic Characterization

  • ¹H NMR (400 MHz, CDCl₃): Key signals include:

    • δ 1.35 (t, 3H, -OCH₂CH₃)

    • δ 4.30 (q, 2H, -OCH₂CH₃)

    • δ 6.85–7.20 (m, aromatic protons) .

  • IR (KBr): Peaks at 1720 cm⁻¹ (C=O stretch) and 560 cm⁻¹ (C-Br stretch) .

Applications in Drug Discovery

Antibacterial Activity

Brominated heterocycles exhibit broad-spectrum antibacterial effects. In vitro assays on structurally similar compounds demonstrated MIC values of 2–8 µg/mL against Staphylococcus aureus and Escherichia coli .

Future Directions

Structural Optimization

  • Electrophilic Substitution: Replace bromine with fluorine to enhance metabolic stability.

  • Ester Hydrolysis: Generate the free carboxylic acid for metal-organic framework (MOF) synthesis.

Target Identification

High-throughput screening against kinase libraries could uncover novel therapeutic applications.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator